molecular formula C14H20BrNO3 B13587441 Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate

Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate

Cat. No.: B13587441
M. Wt: 330.22 g/mol
InChI Key: WTDPQGBRMIUWTB-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenyl and 3-hydroxypropyl groups. One common method involves the transesterification of bromoaniline and tert-butyl bromide in the presence of sodium carbonate to obtain the intermediate product, which is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the construction of aromatic rings and heterocyclic compounds .

Biology: The compound is used in biological research to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both a bromophenyl group and a hydroxypropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C15H22BrNO3
  • Molecular Weight : 352.25 g/mol
  • CAS Number : 71742768

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : this compound has been shown to inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The inhibition of acetylcholinesterase also suggests potential benefits in enhancing cholinergic signaling in the brain .
  • Reduction of Inflammatory Cytokines : In vitro studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta. This suggests a protective effect against neuroinflammation associated with neurodegenerative diseases .
  • Antioxidant Activity : Although its antioxidant effects were found to be moderate, the ability to reduce oxidative stress markers indicates a potential role in protecting neuronal cells from oxidative damage .

In Vitro Studies

A series of experiments have evaluated the efficacy of this compound in cell cultures:

  • Astrocyte Protection : The compound demonstrated a protective effect against amyloid-beta-induced cell death, reducing astrocytic apoptosis by approximately 20% .
  • Cytokine Modulation : Treatment with the compound led to decreased TNF-α levels in astrocytes exposed to amyloid-beta, although not statistically significant compared to controls .

In Vivo Studies

In vivo assessments using animal models have provided further insights into the compound's efficacy:

  • Scopolamine Model : In a scopolamine-induced model of cognitive impairment, this compound did not show significant improvements compared to standard treatments like galantamine. This outcome may be attributed to its bioavailability issues within the central nervous system .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Astrocytes Moderate protective effects against Aβ-induced cytotoxicity; reduced TNF-α levels but not statistically significant .
In Vivo Scopolamine Model No significant cognitive improvement compared to control; issues with bioavailability noted .
Cytokine Response Evaluation Decreased production of TNF-α in treated astrocytes; IL-6 levels remained unchanged .

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)

InChI Key

WTDPQGBRMIUWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1Br

Origin of Product

United States

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